molecular formula C14H14ClF3N2O2 B12423405 (2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide

(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12423405
M. Wt: 334.72 g/mol
InChI Key: IHRKNQDNYKZPNL-JTQLQIEISA-N
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Description

(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation: The final step involves the formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, (2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable component in drug discovery.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. The trifluoromethyl group imparts desirable properties such as increased resistance to degradation and enhanced activity against pests.

Mechanism of Action

The mechanism of action of (2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, while the pyrrolidine ring and carboxamide group contribute to its overall stability and reactivity. The exact pathways and targets may vary depending on the specific application, but common mechanisms include inhibition of enzymes and modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the pyrrolidine ring and carboxamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14ClF3N2O2

Molecular Weight

334.72 g/mol

IUPAC Name

(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C14H14ClF3N2O2/c1-20(13(22)10-5-6-11(21)19-10)7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,21)/t10-/m0/s1

InChI Key

IHRKNQDNYKZPNL-JTQLQIEISA-N

Isomeric SMILES

CN(CC1=C(C(=CC=C1)C(F)(F)F)Cl)C(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CN(CC1=C(C(=CC=C1)C(F)(F)F)Cl)C(=O)C2CCC(=O)N2

Origin of Product

United States

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